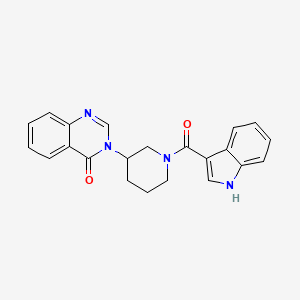

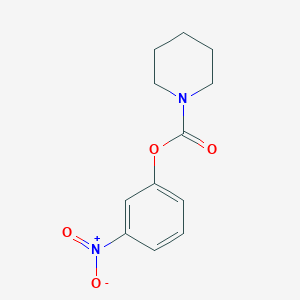

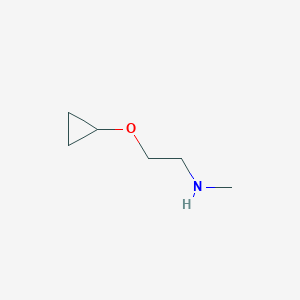

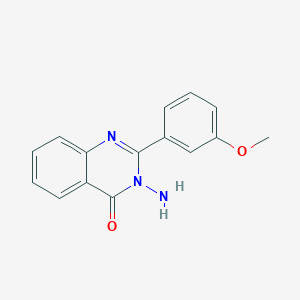

![molecular formula C13H10N2O2S2 B2827544 Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 401937-08-4](/img/structure/B2827544.png)

Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-AMINO-6-THIOPHEN-2-YL-THIENO(2,3-B)PYRIDINE-2-CARBONITRILE” is a chemical with the linear formula C12H7N3S2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound “3-AMINO-6-THIOPHEN-2-YL-THIENO(2,3-B)PYRIDINE-2-CARBONITRILE” has a molecular weight of 257.338 .

Aplicaciones Científicas De Investigación

Photophysical Properties and Antitumor Potential

Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has been studied for its photophysical properties, such as absorption and fluorescence, in various solvents. These properties are significant due to their potential applications in antitumor compounds. The compound shows reasonable fluorescence quantum yields and solvatochromic behavior, indicating its responsiveness to changes in solvent polarity. These features make it a candidate for future drug delivery applications, particularly in liposome-based systems (Carvalho et al., 2013).

Antitumor Activity and Cell Cycle Impact

Research has shown that derivatives of this compound exhibit growth inhibitory activity against various human tumor cell lines. Notably, certain derivatives have been identified as promising due to their significant effects on altering cell cycle distribution and inducing apoptosis in cancer cell lines. This suggests a potential application in the development of anticancer therapies (Queiroz et al., 2011).

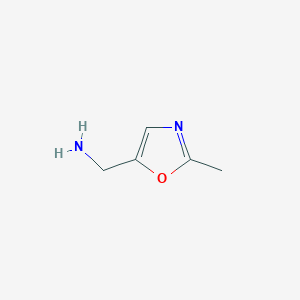

Structural Analysis and Synthetic Approaches

The compound has also been a subject of interest in synthetic chemistry. New methods for synthesizing functionalized thieno[2,3-b]pyridines, including derivatives of methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate, have been developed. These methods involve multicomponent condensation reactions, providing insights into the chemical reactivity and structural possibilities of this compound (Dyachenko et al., 2019).

Dye Synthesis and Textile Applications

In addition to its medicinal applications, this compound has been explored in the field of dye chemistry. It has been used in the synthesis of disperse dyes for polyester fibers, indicating its utility in textile industries. The compound's ability to form various derivatives opens avenues for creating dyes with specific spectral characteristics and fastness properties (Ho, 2005).

Spectroscopic Properties in Different Environments

The compound's electronic absorption, excitation, and fluorescence properties have been studied in various solvent environments. These studies contribute to understanding how structural modifications, like methyl/alkyl substitutions, affect its electronic properties. Such insights are valuable for designing compounds with specific photophysical behaviors for applications in material science or as molecular probes (Al-Ansari, 2016).

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve exploring more about the biological activities of these compounds and developing new synthesis methods.

Propiedades

IUPAC Name |

methyl 3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-17-13(16)11-10(14)7-4-5-8(15-12(7)19-11)9-3-2-6-18-9/h2-6H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHUVLABLRTBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)

![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)